3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
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Overview
Description
3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach uses the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of 3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and biological activities.
3-Methyl-1H-pyrazolo[3,4-b]pyridine: A methylated derivative with unique reactivity and applications.
Uniqueness
3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
370589-13-2 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)14(19)17-12-5-6-15-13-11(12)8-16-18-13/h2-8H,1H3,(H2,15,16,17,18,19) |
InChI Key |
KPMUEQBDCZFGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3C=NNC3=NC=C2 |
Origin of Product |
United States |
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